ethyl 4-butylcyclohexane-1-carboxylate, trans
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Overview
Description
Ethyl 4-butylcyclohexane-1-carboxylate, trans, is an organic compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring with a butyl group at the 4-position and an ethyl ester group at the 1-position. The "trans" designation indicates that the substituents on the cyclohexane ring are on opposite sides, leading to a more stable and less sterically hindered conformation compared to its "cis" counterpart.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: The compound can be synthesized by the Friedel-Crafts alkylation of cyclohexanone with butyl chloride in the presence of an aluminum chloride catalyst, followed by esterification of the resulting 4-butylcyclohexanone with ethanol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-ethylcyclohexene to form 4-ethylcyclohexanol, followed by butylation and esterification.
Industrial Production Methods: Industrial production typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethyl 4-butylcyclohexane-1-carboxylate can undergo oxidation reactions to form the corresponding carboxylic acid (4-butylcyclohexanecarboxylic acid) using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol (4-butylcyclohexanol) using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, aqueous conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Carboxylic acid (4-butylcyclohexanecarboxylic acid) from oxidation.
Alcohol (4-butylcyclohexanol) from reduction.
Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Ethyl 4-butylcyclohexane-1-carboxylate, trans, has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of cycloalkanes in biological systems.
Medicine: It may be used in the development of pharmaceuticals, particularly those targeting metabolic pathways involving cycloalkanes.
Industry: It finds use in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 4-butylcyclohexane-1-carboxylate exerts its effects depends on the specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Ethyl 4-methylcyclohexane-1-carboxylate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 4-ethylcyclohexane-1-carboxylate: Similar structure but with an ethyl group instead of a butyl group.
Ethyl 4-propylcyclohexane-1-carboxylate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: Ethyl 4-butylcyclohexane-1-carboxylate, trans, is unique due to its specific combination of a butyl group and the trans configuration, which affects its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-butylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMEOFKSYWOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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